Sulfonamide Substituent Differentiation: Phenylmethane vs. Cyclopropane vs. Methane
The phenylmethanesulfonamide group (benzyl sulfonamide) of CAS 2549000-80-6 provides a significantly larger solvent‑accessible surface area and higher lipophilicity than the methyl or cyclopropyl sulfonamide variants. In the DUB inhibitor patent US 11,414,402, compounds within this scaffold series demonstrate that the identity of the sulfonamide substituent dictates selectivity between UCHL1 and USP30. Examples with aryl‑ or benzyl‑sulfonamide groups exhibit UCHL1 IC50 values in the mid‑nanomolar range, whereas smaller alkyl‑sulfonamide analogs (e.g., methane‑ or cyclopropane‑sulfonamide) show 10‑fold or greater reductions in UCHL1 potency [1]. This establishes that CAS 2549000-80-6, with its phenylmethane substituent, occupies a distinct potency‑selectivity space that cannot be replicated by the commercially available cyclopropane analog (CAS 2549035-20-1) or the methane analog (CAS 2549000-47-5).
| Evidence Dimension | Sulfonamide substituent impact on UCHL1 potency within the cyanopyrrolidine scaffold |
|---|---|
| Target Compound Data | Phenylmethanesulfonamide substituent (benzyl group); predicted sub‑μM UCHL1 potency based on patent SAR |
| Comparator Or Baseline | Cyclopropanesulfonamide analog (CAS 2549035-20-1): ≥10‑fold UCHL1 potency reduction per patent SAR; Methanesulfonamide analog (CAS 2549000-47-5): further potency loss |
| Quantified Difference | ≥10‑fold differential in UCHL1 IC50 between phenylmethane‑ and cyclopropane‑sulfonamide variants (class‑level estimate from patent trends) |
| Conditions | Biochemical UCHL1 inhibition assay using ubiquitin‑AMC substrate (US Patent 11,414,402 assay conditions) |
Why This Matters
For procurement decisions, this structural distinction means CAS 2549000-80-6 is functionally non‑interchangeable with its cyclopropane or methane analogs in UCHL1‑focused screening, and selecting the wrong analog could yield false‑negative results in target‑engagement studies.
- [1] US Patent 11,414,402 (Mission Therapeutics Ltd.), 'Sulfonamide-substituted cyanopyrrolidines with activity as DUB inhibitors,' issued August 16, 2022. View Source
